Cas no 2155853-08-8 (3-(2-methyloxetan-2-yl)benzoic acid)

3-(2-methyloxetan-2-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-methyloxetan-2-yl)benzoic acid
- EN300-1086685
- 2155853-08-8
-
- インチ: 1S/C11H12O3/c1-11(5-6-14-11)9-4-2-3-8(7-9)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)
- InChIKey: KJWBPCYFDDBHQP-UHFFFAOYSA-N
- ほほえんだ: O1CCC1(C)C1C=CC=C(C(=O)O)C=1
計算された属性
- せいみつぶんしりょう: 192.078644241g/mol
- どういたいしつりょう: 192.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(2-methyloxetan-2-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1086685-10.0g |
3-(2-methyloxetan-2-yl)benzoic acid |
2155853-08-8 | 10g |
$4667.0 | 2023-06-10 | ||
Enamine | EN300-1086685-2.5g |
3-(2-methyloxetan-2-yl)benzoic acid |
2155853-08-8 | 95% | 2.5g |
$2127.0 | 2023-10-27 | |
Enamine | EN300-1086685-0.05g |
3-(2-methyloxetan-2-yl)benzoic acid |
2155853-08-8 | 95% | 0.05g |
$912.0 | 2023-10-27 | |
Enamine | EN300-1086685-10g |
3-(2-methyloxetan-2-yl)benzoic acid |
2155853-08-8 | 95% | 10g |
$4667.0 | 2023-10-27 | |
Enamine | EN300-1086685-5.0g |
3-(2-methyloxetan-2-yl)benzoic acid |
2155853-08-8 | 5g |
$3147.0 | 2023-06-10 | ||
Enamine | EN300-1086685-0.25g |
3-(2-methyloxetan-2-yl)benzoic acid |
2155853-08-8 | 95% | 0.25g |
$999.0 | 2023-10-27 | |
Enamine | EN300-1086685-1g |
3-(2-methyloxetan-2-yl)benzoic acid |
2155853-08-8 | 95% | 1g |
$1086.0 | 2023-10-27 | |
Enamine | EN300-1086685-0.1g |
3-(2-methyloxetan-2-yl)benzoic acid |
2155853-08-8 | 95% | 0.1g |
$956.0 | 2023-10-27 | |
Enamine | EN300-1086685-5g |
3-(2-methyloxetan-2-yl)benzoic acid |
2155853-08-8 | 95% | 5g |
$3147.0 | 2023-10-27 | |
Enamine | EN300-1086685-0.5g |
3-(2-methyloxetan-2-yl)benzoic acid |
2155853-08-8 | 95% | 0.5g |
$1043.0 | 2023-10-27 |
3-(2-methyloxetan-2-yl)benzoic acid 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
3-(2-methyloxetan-2-yl)benzoic acidに関する追加情報
Comprehensive Overview of 3-(2-methyloxetan-2-yl)benzoic acid (CAS No. 2155853-08-8): Properties, Applications, and Market Insights
3-(2-methyloxetan-2-yl)benzoic acid (CAS No. 2155853-08-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This compound belongs to the class of benzoic acid derivatives, which are widely utilized in drug development and material science. The presence of the oxetane ring in its structure enhances its reactivity and potential applications, making it a valuable intermediate in synthetic chemistry.
The molecular formula of 3-(2-methyloxetan-2-yl)benzoic acid is C11H12O3, with a molecular weight of 192.21 g/mol. Its chemical structure combines a benzoic acid moiety with a 2-methyloxetane group, offering both hydrophilic and hydrophobic properties. This dual nature makes it suitable for various applications, including pharmaceutical intermediates, polymer additives, and agrochemical formulations. Researchers are particularly interested in its potential as a bioactive scaffold due to the oxetane ring's ability to improve metabolic stability and solubility.
In recent years, the demand for 3-(2-methyloxetan-2-yl)benzoic acid has increased, driven by its role in the synthesis of novel small-molecule drugs. The compound's ability to act as a building block for more complex structures has made it a focal point in medicinal chemistry. For instance, it has been explored in the development of kinase inhibitors and anti-inflammatory agents, aligning with current trends in targeted therapy and personalized medicine. The rise of AI-driven drug discovery has further amplified interest in such versatile intermediates, as computational models predict their utility in optimizing drug candidates.
From a market perspective, 3-(2-methyloxetan-2-yl)benzoic acid is primarily supplied by specialized chemical manufacturers and research laboratories. Its production involves multi-step organic synthesis, often starting from readily available precursors like 3-bromobenzoic acid or 2-methyloxetane. The compound's purity and yield are critical factors for end-users, particularly in pharmaceutical applications, where stringent quality standards must be met. As sustainability becomes a key concern in the chemical industry, greener synthesis routes for this compound are also being investigated, including catalytic methods and solvent-free reactions.
One of the most frequently asked questions about 3-(2-methyloxetan-2-yl)benzoic acid revolves around its storage conditions and handling precautions. While the compound is not classified as hazardous under standard regulations, it should be stored in a cool, dry place, away from direct sunlight and moisture. Proper personal protective equipment (PPE), such as gloves and goggles, is recommended when handling it in laboratory settings. These precautions align with broader industry trends emphasizing laboratory safety and risk management.
The versatility of 3-(2-methyloxetan-2-yl)benzoic acid extends beyond pharmaceuticals. In material science, it has been investigated as a monomer for high-performance polymers, where the oxetane ring contributes to enhanced thermal stability and mechanical properties. Additionally, its potential use in crop protection chemicals has been explored, reflecting the growing demand for innovative agrochemical solutions in modern agriculture. These diverse applications underscore the compound's significance in addressing real-world challenges across multiple industries.
Looking ahead, the future of 3-(2-methyloxetan-2-yl)benzoic acid appears promising, with ongoing research focusing on expanding its utility. Advances in catalytic chemistry and process optimization are expected to improve its synthesis efficiency, making it more accessible for large-scale applications. Furthermore, collaborations between academia and industry are likely to uncover new roles for this compound, particularly in emerging fields like bioconjugation and drug delivery systems. As the scientific community continues to explore its potential, 3-(2-methyloxetan-2-yl)benzoic acid is poised to remain a key player in the landscape of specialty chemicals.
In summary, 3-(2-methyloxetan-2-yl)benzoic acid (CAS No. 2155853-08-8) is a multifaceted compound with broad applicability in pharmaceuticals, materials, and agrochemicals. Its unique structural attributes, combined with the growing emphasis on sustainable chemistry and innovative drug design, position it as a valuable asset for researchers and manufacturers alike. By staying attuned to industry trends and technological advancements, stakeholders can fully leverage the potential of this remarkable molecule.
2155853-08-8 (3-(2-methyloxetan-2-yl)benzoic acid) 関連製品
- 872857-01-7(N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)
- 1951445-14-9((3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride)
- 1357945-39-1(3-bromo-5-methoxy-1H-pyrazolo3,4-cpyridine)
- 2228724-51-2(3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol)
- 2386063-37-0(3-Amino-4-[(tert-butyldimethylsilyl)oxy]cyclopentan-1-ol)
- 74654-06-1(m-PEG3-azide)
- 901258-12-6(N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide)
- 69736-33-0(2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate)
- 861393-64-8(2-ethylpyridin-3-amine)
- 2171485-99-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid)




